

An In-depth Technical Guide to Lenvatinib-15N,d4

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Compound of Interest		
Compound Name:	Lenvatinib-15N,d4	
Cat. No.:	B12362245	Get Quote

Introduction

Lenvatinib-15N,d4 is a stable, isotopically labeled form of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor. The designation "-15N,d4" indicates the incorporation of heavy isotopes—specifically, nitrogen-15 and four deuterium (d4) atoms—into the Lenvatinib molecule. This labeling results in a compound with a higher molecular weight than the parent drug but with identical chemical properties and biological activity. Its primary and critical application is in the field of analytical chemistry, where it serves as an internal standard (IS) for the highly accurate and precise quantification of Lenvatinib in biological matrices, such as plasma or tissue, using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction during data processing.

Physicochemical Properties

The key difference between Lenvatinib and its labeled counterpart is the mass, which is fundamental to its use as an internal standard in mass spectrometry. Other physical and chemical properties remain virtually identical.



Property	Lenvatinib	Lenvatinib-15N,d4
Chemical Formula	C21H19CIN4O4	C21H15D4CIN4O4
Molecular Weight	426.85 g/mol	~430.9 g/mol
CAS Number	417716-92-8	2264050-65-7
Appearance	White to off-white powder	White to off-white powder
Synonyms	E7080	E7080-d4

Data sourced from references[1][3][4][5].

Mechanism of Action of the Parent Compound, Lenvatinib

Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[6][7] By binding to the ATP-binding site of these kinases, Lenvatinib blocks downstream signaling cascades that are crucial for cell proliferation and survival.[8]

2.1. Primary Kinase Targets

Lenvatinib potently inhibits the kinase activities of Vascular Endothelial Growth Factor (VEGF) receptors, Fibroblast Growth Factor (FGF) receptors, and other key RTKs.[9][10][11] This multi-targeted approach is effective in overcoming compensatory mechanisms that can arise when only a single signaling pathway is inhibited.[12]



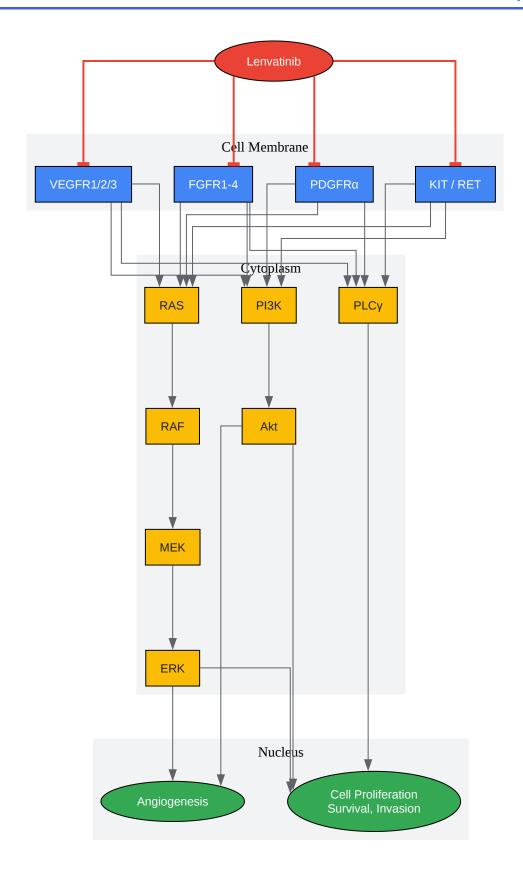
Target Kinase	IC50 (nM)	Key Biological Process
VEGFR2 (KDR)	4.0	Angiogenesis, Vascular Permeability
VEGFR3 (FLT4)	5.2	Angiogenesis, Lymphangiogenesis
VEGFR1 (FLT1)	22	Angiogenesis
FGFR1	46	Cell Proliferation, Differentiation, Angiogenesis
PDGFRα	51	Cell Growth, Proliferation, Angiogenesis
KIT	100	Cell Proliferation, Survival
RET	-	Cell Proliferation, Survival

IC₅₀ values sourced from reference[1]. Information on targeted pathways sourced from[6][9] [13].

2.2. Signaling Pathway Inhibition

The inhibition of VEGFR, FGFR, and other RTKs by Lenvatinib blocks multiple downstream signaling pathways critical for tumor cell function, including the RAS-RAF-ERK and PI3K-Akt pathways.[13] This disruption leads to reduced tumor-associated angiogenesis and decreased cancer cell proliferation.[7]





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Lenvatinib's multi-targeted inhibition of key RTK signaling pathways.



Application in Quantitative Bioanalysis

The most critical use of **Lenvatinib-15N,d4** is as an internal standard for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).[1][14]

3.1. Detailed Experimental Protocol: Quantification of Lenvatinib in Human Plasma

This protocol is a representative example based on common methodologies for quantifying Lenvatinib in plasma using LC-MS/MS.[14][15][16]

Objective: To accurately determine the concentration of Lenvatinib in human plasma samples.

Materials:

- Human plasma (with K₂EDTA as anticoagulant)
- Lenvatinib reference standard
- Lenvatinib-15N,d4 (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic Acid, LC-MS grade
- Ultrapure water
- Microcentrifuge tubes (1.5 mL)

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare a 1 mg/mL stock solution of Lenvatinib in a suitable solvent like methanol.
 - Prepare a 1 mg/mL stock solution of Lenvatinib-15N,d4 in methanol.



- From the Lenvatinib stock, create serial dilutions (working solutions) in 50:50 ACN:Water
 to prepare calibration standards (e.g., ranging from 0.5 to 2000 ng/mL).[14]
- Prepare a working solution of Lenvatinib-15N,d4 (e.g., 50 ng/mL) in ACN with 0.1% formic acid. This will be the protein precipitation/IS spiking solution.[14]
- Sample Preparation (Protein Precipitation):[14]
 - \circ Aliquot 50 μ L of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
 - Add 150 μL of the Lenvatinib-15N,d4 working solution (the precipitation/IS solution) to each plasma sample.
 - Vortex mix for 1 minute to ensure complete protein precipitation and mixing.
 - Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
 - Carefully transfer 100 μL of the clear supernatant to a clean autosampler vial for analysis.
- LC-MS/MS Analysis:
 - Inject 5-10 μL of the prepared supernatant onto the LC-MS/MS system.
 - Perform chromatographic separation and mass spectrometric detection using optimized parameters.

3.2. Example LC-MS/MS Parameters

The following table provides typical parameters for the analysis. Specific values may vary based on the instrument used.



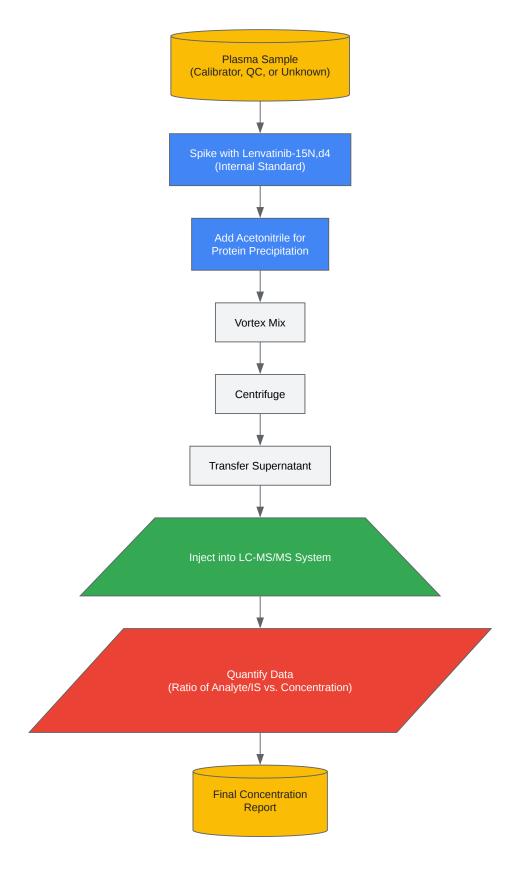
Parameter	Typical Setting
LC Column	C18 reverse-phase (e.g., 2.1 x 100 mm, 2.5 μm) [16]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate	0.4 - 0.6 mL/min[14]
Column Temp	40 - 50 °C[14]
Ionization Mode	Electrospray Ionization Positive (ESI+)[15]
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Lenvatinib)	e.g., m/z 427.1 → 370.1
MRM Transition (Lenvatinib-15N,d4)	e.g., m/z 431.1 → 374.1

Note: Exact m/z transitions should be optimized empirically on the specific mass spectrometer being used.

3.3. Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a bioanalytical study utilizing **Lenvatinib-15N,d4**.





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Bioanalytical workflow for Lenvatinib quantification using an internal standard.



Summary of Lenvatinib Pharmacokinetics

Pharmacokinetic studies, which rely on robust bioanalytical methods using standards like **Lenvatinib-15N,d4**, have characterized the absorption, distribution, metabolism, and excretion of Lenvatinib.

Pharmacokinetic Parameter	Value	
Time to Peak Plasma (T _{max})	1–4 hours post-dose[8]	
Plasma Protein Binding	98% to 99% (primarily to albumin)[12]	
Apparent Clearance (CL/F)	~6.56 L/h[17]	
Terminal Elimination Half-life (t1/2)	~28 hours[11]	
Metabolism	Primarily via CYP3A4 and aldehyde oxidase[9]	
Excretion	~64% in feces, ~25% in urine[11]	

Data sourced from references[8][9][11][12][17].

In conclusion, **Lenvatinib-15N,d4** is an indispensable tool for researchers, scientists, and drug development professionals. Its use as an internal standard enables the reliable quantification of Lenvatinib in complex biological matrices, which is fundamental for conducting pharmacokinetic analyses, ensuring patient safety in clinical trials, and optimizing dosing regimens in therapeutic settings.

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